molecular formula C16H25BrO B295998 4-Bromo-2,5-dimethylphenyl octyl ether

4-Bromo-2,5-dimethylphenyl octyl ether

Cat. No.: B295998
M. Wt: 313.27 g/mol
InChI Key: XLAQDWJWCWBBCD-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylphenyl octyl ether (CAS: Not explicitly provided) is an organobromine compound featuring a phenyl ring substituted with a bromine atom at the 4-position, methyl groups at the 2- and 5-positions, and an octyl ether chain (-O-C₈H₁₇) as the functional group.

Properties

Molecular Formula

C16H25BrO

Molecular Weight

313.27 g/mol

IUPAC Name

1-bromo-2,5-dimethyl-4-octoxybenzene

InChI

InChI=1S/C16H25BrO/c1-4-5-6-7-8-9-10-18-16-12-13(2)15(17)11-14(16)3/h11-12H,4-10H2,1-3H3

InChI Key

XLAQDWJWCWBBCD-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C

Canonical SMILES

CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Aromatic Compounds

Compound Functional Group Substituents Key Properties
4-Bromo-2,5-dimethylphenyl octyl ether Ether (-O-C₈H₁₇) 4-Br, 2,5-CH₃ Hydrophobic, surfactant-like
N-(4-Bromo-2,5-dimethylphenyl)acetamide Acetamide 4-Br, 2,5-CH₃ Moderate polarity, hydrolytically sensitive
N-(4-Bromo-2-methylphenyl)acetamide Acetamide 4-Br, 2-CH₃ Higher solubility in alcohols

Phenethylamines and Amphetamines

These compounds differ in their side chains (amphetamine vs. phenethylamine) and functional groups (methoxy vs. ether), leading to distinct biological activities. Analytical techniques like GC-MS with derivatization (e.g., pentafluoropropionyl derivatives) can differentiate such compounds by side-chain fragmentation patterns and ring substitution .

Comparison with Functional Analogs

Octyl Ether Surfactants

The octyl ether chain aligns the compound with non-ionic surfactants like octyl phenol polyglycol ether () and octyl tetraethylene glycol ether (C8E4) (). Key differences include:

  • Polarity : C8E4’s polyglycol chain increases hydrophilicity, lowering the critical micelle concentration (CMC) compared to the target compound’s single ether linkage.
  • Applications: C8E4 is used in detergents and emulsifiers, whereas the brominated aromatic core of this compound may favor niche roles in metal-organic synthesis or as a stabilizer in nanoparticle formulations .

Table 2: Functional Comparison with Ether-Based Compounds

Compound Key Feature Application
This compound Brominated aromatic + ether Nanoparticle synthesis, surfactants
Octyl phenol polyglycol ether Polyglycol chain Paints, detergents
Octyl ether Simple aliphatic ether Solvent for nanomaterials

Physicochemical and Analytical Differentiation

Physical Properties

  • Phase : Likely liquid at room temperature (analogy to octyl ether in ), contrasting with solid analogs like hexadecylamine .
  • Solubility: Expected to dissolve in non-polar solvents (e.g., hexane) due to the octyl chain, whereas acetamide analogs () show higher solubility in polar aprotic solvents.

Spectroscopic Identification

As with DOB and 2C-B (), GC-MS with chemical ionization (CI) and derivatization can differentiate the compound from analogs. For example:

  • Mass Spectra : The octyl ether chain may produce fragmentation ions at m/z 85 (C₅H₁₃O⁺), while bromine isotopes (m/z 79/81) confirm aromatic substitution .
  • NMR : The 4-bromo-2,5-dimethyl pattern would show distinct aromatic proton splitting versus acetamides.

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